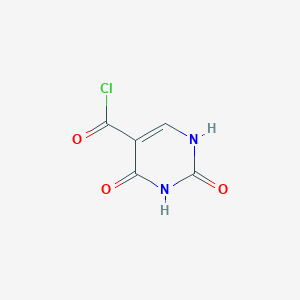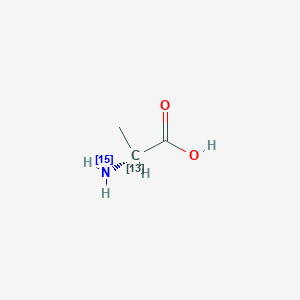
L-Alanine-2-13C,15N
Overview
Description
L-Alanine-2-13C,15N is a variant of the L-Alanine amino acid where the second carbon atom is Carbon-13 and the nitrogen atom is Nitrogen-15 . L-Alanine is a non-essential amino acid involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: CH3¹³CH(¹⁵NH2)CO2H . The molecular weight is 91.08 .Physical And Chemical Properties Analysis
This compound is a solid substance . The melting point is 314.5 °C (dec.) (lit.) .Scientific Research Applications
Helix Stability of Poly(L-Alanine)
- L-Alanine-2-13C,15N is used to investigate the helix/coil equilibrium in poly(l-alanine) in trifluoroacetic acid (TFA), as studied using nuclear magnetic resonance (NMR) and circular dichroism spectra. The helix content is shown to be sensitive to racemization and affected by the presence of d-Ala units (Kricheldorf & Hull, 1984).
Conformation Analysis of Polypeptides
- Studies on polypeptides containing 15N-labeled L-alanine demonstrated that the isotropic 15N chemical shift and chemical shift tensors are closely related to the main-chain conformations, like right-handed and left-handed α-helices, and β-sheet forms, making them useful for conformational analysis of solid copolypeptides (Shoji et al., 1990).
NMR Spectroscopy for Peptide Studies
- This compound plays a role in NMR spectroscopy to study peptides and proteins. For example, the use of 15N NMR in investigating the isomer interconversion in peptides was demonstrated with polypeptides like carbobenzoxy-glycyl-L-prolyl-L-leucyl-L-alanyl-L-proline (Gray, 1983).
Characterization of Amino Acids in Solid State
- The application of this compound in the solid-state NMR investigation of amino acids, including the study of chemical shift tensors and quadrupolar tensors, offers insights into the hydrogen bonding and structural dynamics of these molecules (Gervais et al., 2005).
Organic Nitrogen Uptake by Plants
- Research utilizing position-specific 14C and 15N labeled alanine has improved understanding of intact amino acid uptake in plants, highlighting the importance of these isotopes in studying plant nutrition and soil-microorganism-plant interactions (Moran-Zuloaga et al., 2015).
Molecular Interface Characterization
- L-[1-(13)C,(15)N]Alanine has been used to study the molecular interface between bioorganics and inorganics, offering insights into key interactions at this interface, which is crucial for applications in biomimetics, biomineralization, and drug delivery systems (Ben Shir et al., 2010).
Investigation of Protein and Peptide Dynamics
- Studies have utilized 15N-labeled L-alanine to examine protein and peptide dynamics, particularly in low-temperature/DNP Magic Angle Spinning NMR experiments. This research contributes to understanding the dynamic behavior of biological systems over a wide temperature range (Ni et al., 2017).
Mechanism of Action
Target of Action
L-Alanine-2-13C,15N, also known as (2R)-2-(15N)azanyl(213C)propanoic acid, is a non-essential amino acid . It primarily targets muscle tissue, the brain, and the central nervous system . These targets play crucial roles in various metabolic functions, including sugar and acid metabolism, immunity enhancement, and energy provision .
Mode of Action
The compound interacts with its targets by participating in their metabolic processes. As a non-essential amino acid, it is involved in sugar and acid metabolism, which provides energy for muscle tissue, the brain, and the central nervous system . The specific interactions and resulting changes depend on the metabolic pathways involved, which are discussed in the next section.
Biochemical Pathways
This compound is involved in several biochemical pathways. Its primary role is in protein synthesis, where it contributes to the formation of proteins that are essential for various biological functions . It also plays a role in the glucose-alanine cycle, which allows the body to regulate blood sugar levels . The downstream effects of these pathways include increased immunity and energy provision for muscle tissue, the brain, and the central nervous system .
Pharmacokinetics
As a non-essential amino acid, it is likely that it is readily absorbed and distributed throughout the body, metabolized in various tissues (particularly the liver), and excreted in the urine
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in metabolism. By participating in sugar and acid metabolism, it helps to provide energy for muscle tissue, the brain, and the central nervous system . It also contributes to protein synthesis, which has wide-ranging effects on cellular function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other amino acids can affect its absorption and metabolism . Additionally, factors such as pH and temperature could potentially affect its stability.
Safety and Hazards
properties
IUPAC Name |
(2R)-2-(15N)azanyl(213C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m1/s1/i2+1,4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-GMWHYDPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C@H](C(=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480394 | |
| Record name | L-Alanine-2-13C,15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
285977-86-8 | |
| Record name | L-Alanine-2-13C,15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





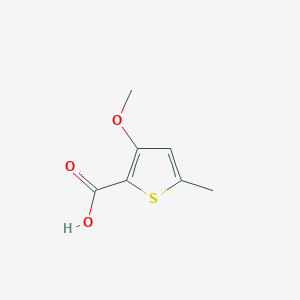

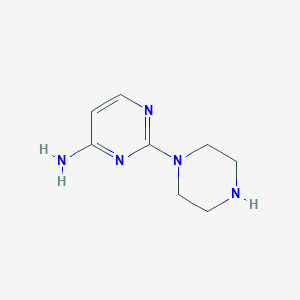
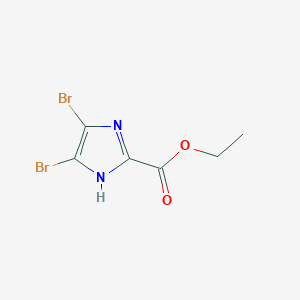
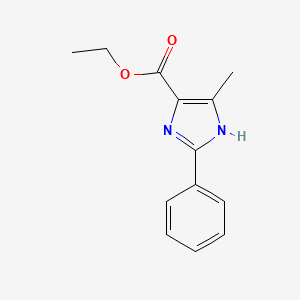

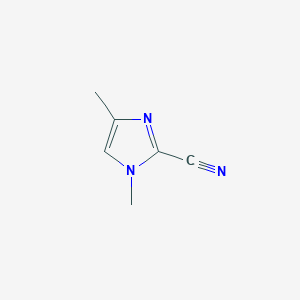
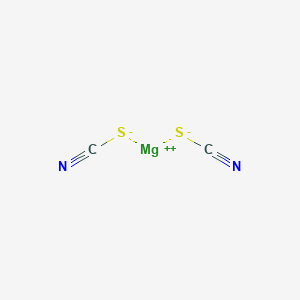

![2-Chlorodibenzo[b,f]oxepin-10(11h)-one](/img/structure/B1611062.png)
